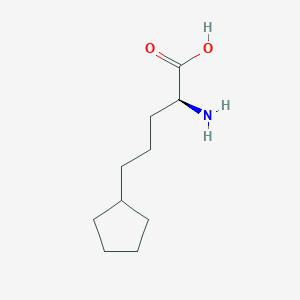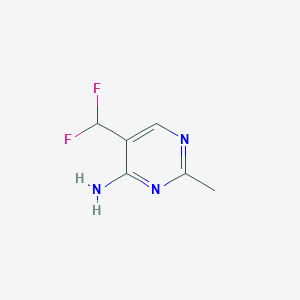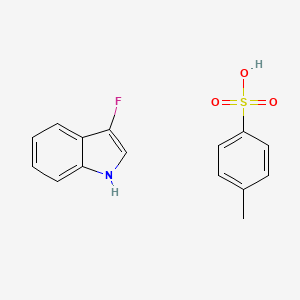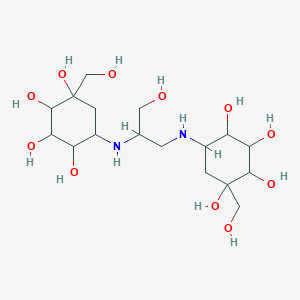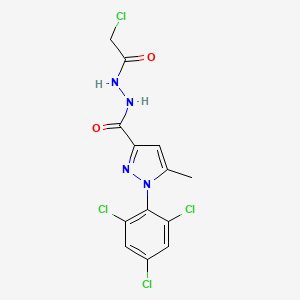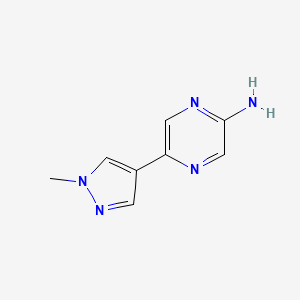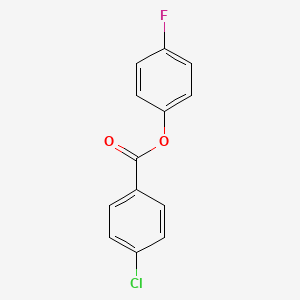
7-Bromo-1,2-dimethyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 7-bromo-1,2-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole structure is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indole, 7-bromo-1,2-dimethyl- can be synthesized through various methods. One common approach involves the bromination of 1,2-dimethylindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 1H-Indole, 7-bromo-1,2-dimethyl- often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 7-bromo-1,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the indole ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Major Products Formed:
Substitution: Azides, nitriles, amines.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated indoles, reduced indole derivatives.
Applications De Recherche Scientifique
1H-Indole, 7-bromo-1,2-dimethyl- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Indole, 7-bromo-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules . The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
1H-Indole, 2,3-dimethyl-: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
1H-Indole, 7-bromo-: Lacks the methyl groups, affecting its overall properties and applications.
1H-Indole, 1,2-dimethyl-:
Uniqueness: 1H-Indole, 7-bromo-1,2-dimethyl- is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1204333-48-1 |
|---|---|
Formule moléculaire |
C10H10BrN |
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
7-bromo-1,2-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-6-8-4-3-5-9(11)10(8)12(7)2/h3-6H,1-2H3 |
Clé InChI |
ZBGRTVIIKMKLKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1C)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


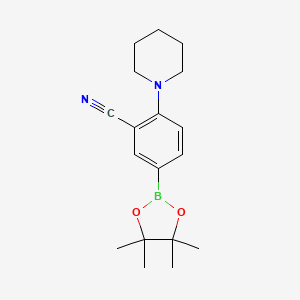
![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
